molecular formula C18H12ClF3N2O2 B4430478 N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B4430478
M. Wt: 380.7 g/mol
InChI Key: RKHPPUAXPCLEMS-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a substituted isoxazole derivative characterized by a 1,2-oxazole core with a carboxamide group at position 2. The amide nitrogen is substituted with a 4-chloro-3-(trifluoromethyl)phenyl group, while the isoxazole ring features a 5-methyl and 3-phenyl substituent. This structural configuration imparts distinct electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The chloro and trifluoromethyl groups enhance lipophilicity and metabolic stability, while the phenyl and methyl groups contribute to π-π interactions and steric hindrance, respectively .

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N2O2/c1-10-15(16(24-26-10)11-5-3-2-4-6-11)17(25)23-12-7-8-14(19)13(9-12)18(20,21)22/h2-9H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHPPUAXPCLEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with appropriate precursors under controlled conditions . The reaction is usually carried out in a nonchlorinated organic solvent at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in pharmaceutical and industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce amine derivatives.

Mechanism of Action

Comparison with Similar Compounds

(a) N-(4-ethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (CAS: 432511-39-2)

  • Structure : The 4-chloro-3-(trifluoromethyl)phenyl group is replaced with a 4-ethoxyphenyl moiety.
  • Properties :
    • Molecular weight: 322.358 vs. ~380 (estimated for the target compound).
    • The ethoxy group (-OCH₂CH₃) is electron-donating, reducing electrophilicity compared to the electron-withdrawing chloro and trifluoromethyl groups. This may decrease binding affinity to targets requiring strong electron-deficient aromatic interactions .

(b) 3-(2,6-Dichlorophenyl)-5-methyl-N-[4-(trifluoromethylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide (CAS: 866050-87-5)

  • Structure : The isoxazole’s 3-phenyl group is replaced with a 2,6-dichlorophenyl, and the amide nitrogen is substituted with a 4-(trifluoromethylsulfanyl)phenyl group.
  • Properties :
    • Molecular weight: 437.25 vs. ~380.
    • The trifluoromethylsulfanyl (-SCF₃) group increases hydrophobicity and may enhance membrane permeability. The 2,6-dichlorophenyl substitution could improve steric selectivity in enzyme binding pockets .

Modifications to the Isoxazole Core

(a) N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

  • Structure : The 1,2-oxazole ring is partially saturated (4,5-dihydro), and the 3-phenyl group is substituted with a 4-methoxyphenyl.
  • The 4-methoxy group introduces polarity, which may affect solubility and target engagement compared to the non-polar 3-phenyl group in the target compound .

(b) N-(3-cyanothiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (CAS: 791126-21-1)

  • Structure: The amide nitrogen is attached to a 3-cyanothiophene instead of a substituted phenyl group.

Key Structural and Functional Trends

Compound Key Substituents Molecular Weight Notable Properties
Target compound 4-Cl-3-CF₃-phenyl, 5-Me, 3-Ph ~380 High lipophilicity, metabolic stability
N-(4-ethoxyphenyl) analog 4-OCH₂CH₃-phenyl 322.36 Increased polarity, reduced electrophilicity
3-(2,6-DCl-Ph) derivative 2,6-Cl₂-Ph, 4-SCF₃-phenyl 437.25 Enhanced hydrophobicity, steric selectivity
4,5-Dihydroisoxazole analog 4,5-dihydro core, 4-OCH₃-Ph ~370 (estimated) Flexible ring, moderate solubility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

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